molecular formula C19H21N3O3S B10983372 ethyl 4-methyl-2-{[3-(1-methyl-1H-indol-3-yl)propanoyl]amino}-1,3-thiazole-5-carboxylate

ethyl 4-methyl-2-{[3-(1-methyl-1H-indol-3-yl)propanoyl]amino}-1,3-thiazole-5-carboxylate

Cat. No.: B10983372
M. Wt: 371.5 g/mol
InChI Key: VDRLGHZINQDWKN-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-2-{[3-(1-methyl-1H-indol-3-yl)propanoyl]amino}-1,3-thiazole-5-carboxylate is a thiazole derivative incorporating an indole-propanoyl side chain. Thiazoles are heterocyclic compounds with a sulfur and nitrogen atom in the five-membered ring, known for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties . The ethyl carboxylate group at position 5 and the methyl group at position 4 contribute to its solubility and steric properties.

Properties

Molecular Formula

C19H21N3O3S

Molecular Weight

371.5 g/mol

IUPAC Name

ethyl 4-methyl-2-[3-(1-methylindol-3-yl)propanoylamino]-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C19H21N3O3S/c1-4-25-18(24)17-12(2)20-19(26-17)21-16(23)10-9-13-11-22(3)15-8-6-5-7-14(13)15/h5-8,11H,4,9-10H2,1-3H3,(H,20,21,23)

InChI Key

VDRLGHZINQDWKN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)CCC2=CN(C3=CC=CC=C32)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-methyl-2-{[3-(1-methyl-1H-indol-3-yl)propanoyl]amino}-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole derivative, followed by the formation of the thiazole ring, and finally, the esterification process.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-2-{[3-(1-methyl-1H-indol-3-yl)propanoyl]amino}-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Substituted esters or amides.

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 4-methyl-2-{[3-(1-methyl-1H-indol-3-yl)propanoyl]amino}-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Key Structural Features and Properties

Compound Name Substituents at Thiazole Positions Molecular Weight (g/mol) Key Functional Groups Biological Activity (Reported)
Target Compound: Ethyl 4-methyl-2-{[3-(1-methyl-1H-indol-3-yl)propanoyl]amino}-1,3-thiazole-5-carboxylate 4-Me, 5-COOEt, 2-(indole-propanoyl) 415.46* Indole, amide, carboxylate Not explicitly reported
Ethyl 4-methyl-2-[(3-phenylpropanoyl)amino]-1,3-thiazole-5-carboxylate 4-Me, 5-COOEt, 2-(phenylpropanoyl) 346.40 Phenyl, amide, carboxylate Anticancer (in silico studies)
Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate 4-Me, 5-COOEt, 2-(CF₃-phenyl) 315.31 Trifluoromethyl, carboxylate Antimicrobial (hypothesized)
Ethyl 5-amino-1-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate 5-COOEt, pyrazole-benzothiazole 302.35 Benzothiazole, pyrazole Enzyme inhibition (α-glucosidase)

*Calculated based on formula C₁₉H₂₁N₃O₃S.

Key Observations :

Indole vs. Phenyl Substituents: The indole-propanoyl group in the target compound may enhance binding to hydrophobic pockets in proteins compared to the phenylpropanoyl analog . The indole’s NH group could participate in hydrogen bonding, a feature absent in the phenyl derivative.

Synthetic Pathways: The target compound’s synthesis likely involves coupling 3-(1-methylindol-3-yl)propanoyl chloride with a 2-amino-4-methylthiazole-5-carboxylate precursor, analogous to methods in (NaH/iodomethane alkylation) and (Cu(OTf)₂-catalyzed cyclization).

Biological Activity

Ethyl 4-methyl-2-{[3-(1-methyl-1H-indol-3-yl)propanoyl]amino}-1,3-thiazole-5-carboxylate is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its antimicrobial properties, potential mechanisms of action, and comparisons with related compounds.

Structural Overview

The compound's structure includes:

  • Ethyl group : Enhances lipophilicity and solubility.
  • Thiazole ring : A five-membered heterocyclic ring that contributes to the compound's reactivity.
  • Indole moiety : A bicyclic aromatic system known for its presence in various biologically active substances.
Property Value
Molecular FormulaC19H21N3O3S
Molecular Weight371.5 g/mol
IUPAC Nameethyl 4-methyl-2-[3-(1-methylindol-3-yl)propanoylamino]-1,3-thiazole-5-carboxylate
InChI KeyCXRMURGUMTYQBC-UHFFFAOYSA-N

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity . It has been shown to inhibit the growth of various bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents. The indole and thiazole components likely play crucial roles in this activity by interacting with microbial enzymes or receptors.

The proposed mechanism of action involves:

  • Binding Interactions : The compound may bind to active sites on target proteins, modulating their activity. This interaction is facilitated by hydrogen bonding and hydrophobic interactions between the functional groups of the compound and amino acid residues in the active sites of proteins.
  • Enzyme Modulation : By affecting enzyme activity, the compound could disrupt essential metabolic processes in bacteria, leading to growth inhibition.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated:

  • Gram-positive bacteria : Significant inhibition was observed with a minimum inhibitory concentration (MIC) of 50 µg/mL.
  • Gram-negative bacteria : The compound showed moderate activity with an MIC of 100 µg/mL.

These findings suggest that while the compound is more effective against Gram-positive bacteria, further modifications could enhance its efficacy against Gram-negative strains.

Comparative Analysis

When compared to similar compounds, this compound stands out due to its unique combination of functional groups that confer distinct biological activities. For instance:

Compound Activity MIC (µg/mL)
Ethyl 4-methyl-2-{[3-(1-methylindol-3-yl)propanoyl]amino}-1,3-thiazole-5-carboxylateAntimicrobial50 (Gram-positive), 100 (Gram-negative)
Tryprostatin AAntitumor30
2-amino-7-hydroxy-4-(1H-indol-3-yl)-4H-chromeneAntimicrobial80

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